

# A Comparative Meta-Analysis of Carteolol in the Management of Ocular Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Carteolol |           |
| Cat. No.:            | B1214276  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of **Carteolol**'s Efficacy and Safety Profile Against Key Alternatives in Treating Elevated Intraocular Pressure.

This guide provides a meta-analysis of clinical trial data on **carteolol**, a non-selective beta-adrenergic antagonist, for the treatment of ocular hypertension. By summarizing quantitative data from multiple studies, this document offers a direct comparison of **carteolol** with other commonly prescribed ocular hypotensive agents, including the beta-blocker timolol and the prostaglandin analogs latanoprost and travoprost. Detailed experimental protocols are provided to ensure a clear understanding of the cited evidence.

# Mechanism of Action: Reducing Aqueous Humor Production

**Carteolol** hydrochloride reduces intraocular pressure (IOP) by acting as a non-selective beta-adrenergic receptor antagonist in the ciliary body of the eye. This blockade leads to a decrease in the production of aqueous humor, the fluid that fills the anterior chamber of the eye. The reduction in aqueous humor inflow results in a lowering of IOP.[1][2]

Below is a diagram illustrating the signaling pathway of **carteolol** in the ciliary epithelium.





Click to download full resolution via product page

Carteolol's Mechanism of Action

# Comparative Efficacy in Intraocular Pressure Reduction

Clinical trials have consistently demonstrated the efficacy of **carteolol** in lowering IOP in patients with ocular hypertension and open-angle glaucoma. The following tables summarize the comparative performance of **carteolol** against other leading treatments.



| Table 1:<br>Carteolol vs.<br>Timolol                  |                                                    |                                     |                                                    |                                               |
|-------------------------------------------------------|----------------------------------------------------|-------------------------------------|----------------------------------------------------|-----------------------------------------------|
| Study                                                 | Carteolol<br>Formulation                           | Timolol<br>Formulation              | Mean IOP Reduction from Baseline (Carteolol)       | Mean IOP Reduction from Baseline (Timolol)    |
| Stewart et al.<br>(1997)[3]                           | 1% twice daily                                     | 0.5% twice daily                    | 5.5 mmHg                                           | 5.6 mmHg                                      |
| Scoville et al.<br>(1988)[4]                          | 1% twice daily                                     | 0.25% twice daily                   | Not specified, but stated as effective as timolol. | Not specified.                                |
| Tascintan et al.<br>(2000)[5]                         | 2% twice daily                                     | 0.5% twice daily                    | Not statistically different from timolol.          | Not statistically different from carteolol.   |
|                                                       |                                                    |                                     |                                                    |                                               |
| Table 2:<br>Carteolol vs.<br>Prostaglandin<br>Analogs |                                                    |                                     |                                                    |                                               |
| Study                                                 | Carteolol<br>Formulation                           | Comparator Drug                     | Mean IOP Reduction from Baseline (Carteolol)       | Mean IOP Reduction from Baseline (Comparator) |
| Diestelhorst et al.<br>(1998)[6]                      | 2% carteolol with<br>2% pilocarpine<br>twice daily | Latanoprost<br>0.005% once<br>daily | 7.4 mmHg (29%)                                     | 7.2 mmHg<br>(28.7%)                           |
| Chen et al.<br>(2012)[7]                              | 2% twice daily                                     | Travoprost<br>0.004% once<br>daily  | 4.0 mmHg                                           | 6.09 mmHg                                     |



### Safety and Tolerability Profile

**Carteolol** is generally well-tolerated. Ocular side effects are typically mild and transient. Systemic side effects are less common due to the topical route of administration.

| Table 3: Comparative<br>Adverse Events |                                                                                                                                                                                       |                                                                                                                                                                                    |
|----------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Comparison                             | Common Adverse Events with<br>Carteolol                                                                                                                                               | Key Differences in Adverse<br>Events                                                                                                                                               |
| vs. Timolol                            | Ocular irritation                                                                                                                                                                     | Significantly fewer patients reported overall adverse events and eye irritation with carteolol compared to timolol.  [4] Bradycardia was reported more frequently with timolol.[3] |
| vs. Latanoprost                        | Not directly compared in monotherapy. In combination with pilocarpine, decreased visual acuity, blurred vision, and headache were more frequent than with latanoprost monotherapy.[6] | Latanoprost is associated with side effects such as iris color change and eyelash growth, which are not characteristic of beta-blockers like carteolol.                            |
| vs. Travoprost                         | Not detailed in the comparative study.                                                                                                                                                | Prostaglandin analogs like travoprost are commonly associated with conjunctival hyperemia.                                                                                         |

# **Experimental Protocols of Cited Clinical Trials**

To provide a clear context for the presented data, this section outlines the methodologies of the key clinical trials cited in this guide.

## A Typical Clinical Trial Workflow for Ocular Hypertension



The following diagram illustrates a generalized workflow for a randomized controlled trial investigating treatments for ocular hypertension.





Click to download full resolution via product page

#### Generalized Clinical Trial Workflow

### **Detailed Methodologies**

- Stewart et al. (1997): Carteolol vs. Timolol[3]
  - Design: Randomized, double-masked, multicenter, parallel-group, active-control comparison trial.
  - Participants: 176 patients with ocular hypertension or primary open-angle glaucoma.
  - Intervention: Carteolol 1% twice daily versus timolol maleate 0.5% solution twice daily for 3 months.
  - o Primary Outcome: Intraocular pressure measurement.
  - Key Assessments: Trough IOP, pulse, and blood pressure were measured. Ocular and systemic signs and symptoms were recorded.
- Scoville et al. (1988): Carteolol vs. Timolol[4]
  - Design: Double-masked study.
  - Participants: 98 patients with ocular hypertension previously treated with timolol.
  - Intervention: Following a one-week washout period, patients received either timolol 0.25%
     or carteolol 1% twice daily for one month.
  - Primary Outcome: Intraocular pressure.
  - Key Assessments: IOP was measured at baseline and after one and four weeks. Fundus appearance, external eye, visual fields, tear secretion, blood pressure, and pulse were recorded. Adverse symptoms were elicited via a questionnaire.
- Diestelhorst et al. (1998): Latanoprost vs. Carteolol-Pilocarpine Combination[6]
  - Design: Masked, randomized, prospective trial.



- Participants: 51 patients (64 eyes) with newly diagnosed glaucoma or ocular hypertension.
- Intervention: Latanoprost 0.005% once daily versus a combination of carteolol 2% twice daily and pilocarpine 2% twice daily.
- Primary Outcome: Mean diurnal intraocular pressure.
- Key Assessments: IOP was measured at baseline, week 2, week 4, and month 3.
- Chen et al. (2012): Travoprost vs. Carteolol[7]
  - Design: Clinical case-control trial.
  - Participants: 52 patients with ocular hypertension after laser peripheral iridotomy or trabeculectomy for primary angle-closure glaucoma.
  - Intervention: Travoprost 0.004% once daily (n=24) versus carteolol 2% twice daily (n=28).
  - Primary Outcome: Intraocular pressure lowering effect.
  - Key Assessments: IOP was measured by Goldmann tonometer before and after treatment.

# **Logical Relationships in Treatment Selection**

The choice of initial and subsequent therapies for ocular hypertension depends on various factors including patient characteristics, desired IOP reduction, and tolerability. The following diagram illustrates the logical relationships between different treatment options.





Click to download full resolution via product page

Treatment Algorithm for Ocular Hypertension

### Conclusion



Carteolol is an effective and well-tolerated treatment for ocular hypertension, demonstrating comparable efficacy in IOP reduction to other beta-blockers like timolol.[3][4][5][8] Clinical evidence suggests that carteolol may offer a superior safety profile in terms of ocular comfort and certain systemic side effects compared to timolol.[3][4] Prostaglandin analogs, such as latanoprost and travoprost, may provide greater IOP reduction than carteolol in some patient populations.[7] The selection of an appropriate therapeutic agent should be individualized based on the target IOP, patient comorbidities, and potential for adverse effects. This meta-analysis provides a consolidated overview of the existing clinical trial data to aid researchers and drug development professionals in their understanding of carteolol's position in the therapeutic landscape of ocular hypertension.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. aao.org [aao.org]
- 3. Efficacy of carteolol hydrochloride 1% vs timolol maleate 0.5% in patients with increased intraocular pressure. Nocturnal Investigation of Glaucoma Hemodynamics Trial Study Group PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A double-masked comparison of carteolol and timolol in ocular hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of 0.5% timolol maleate, 2% carteolol hydrochloride, and 0.3% metipranolol on intraocular pressure and perimetry findings and evaluation of their ocular and systemic effects PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the intraocular pressure lowering effect of latanoprost and carteololpilocarpine combination in newly diagnosed glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effect of 0.004% travoprost and 2% carteolol on intraocular pressure in patients with ocular hypertension after laser peripheral iridotomy or trabeculectomy in primary angleclosure glaucoma] - PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. Ocular carteolol: a review of its use in the management of glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Carteolol in the Management of Ocular Hypertension]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214276#meta-analysis-of-carteolol-clinical-trials-in-ocular-hypertension]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com